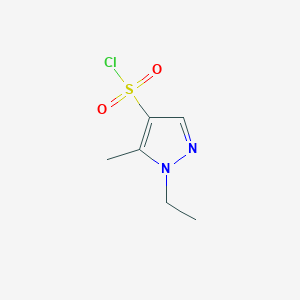

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCIDIPYELTAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424493 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-55-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs to offer field-proven insights into its synthesis, properties, and applications.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties. When coupled with a sulfonyl chloride functional group, the resulting pyrazole sulfonyl chloride becomes a highly versatile intermediate. The sulfonyl chloride moiety is a reactive handle that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonates, respectively. This allows for the facile introduction of the pyrazole core into a diverse range of molecular architectures, making it an invaluable tool for generating compound libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.

The specific compound, this compound, features an ethyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. These substitutions can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a role in directing its binding interactions with biological targets.

Physicochemical Properties

| Property | Estimated Value | Structural Analogs for Reference |

| CAS Number | Not Assigned | 957514-21-5 (Ethyl analog), 288148-34-5 (Methyl analog)[1][2] |

| Molecular Formula | C₆H₉ClN₂O₂S | C₅H₇ClN₂O₂S (Ethyl analog), C₄H₅ClN₂O₂S (Methyl analog)[1][2] |

| Molecular Weight | ~208.67 g/mol | 194.64 g/mol (Ethyl analog), 180.61 g/mol (Methyl analog)[1][2] |

| Appearance | Likely a white to off-white solid | White crystalline solid (Methyl analog)[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Insoluble in water, soluble in organic solvents (Methyl analog)[4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. Moisture sensitive. | Keep in dark place, sealed in dry, room temperature.[2] |

Synthesis of Pyrazole-4-sulfonyl Chlorides: A Validated Protocol

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the electrophilic substitution of a pyrazole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. A common and effective method involves the direct reaction of the parent pyrazole with chlorosulfonic acid.

General Synthetic Workflow

The following diagram illustrates the general and widely accepted pathway for the synthesis of pyrazole-4-sulfonyl chlorides.

Caption: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.

Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on established procedures for the synthesis of similar pyrazole-4-sulfonyl chlorides and should be adapted and optimized for the specific target molecule.[3]

Materials:

-

1-Ethyl-5-methyl-1H-pyrazole (1 equivalent)

-

Chlorosulfonic acid (excess, e.g., 4-5 equivalents)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Cooling: Add chlorosulfonic acid to the flask and cool the vessel to 0°C using an ice bath.

-

Addition of Pyrazole: Slowly add 1-Ethyl-5-methyl-1H-pyrazole to the cooled chlorosulfonic acid dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition. Causality: This slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Self-validation: The formation of a precipitate indicates the successful formation of the less water-soluble sulfonyl chloride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

The pyrazole sulfonyl chloride scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules.

Synthesis of Sulfonamide Derivatives

The primary application of this compound is in the synthesis of pyrazole sulfonamides. The reaction with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamide.[5]

Sources

- 1. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]

- 2. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a versatile heterocyclic compound. Its molecular structure, incorporating a pyrazole ring functionalized with ethyl, methyl, and sulfonyl chloride groups, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C6H9ClN2O2S | [1] |

| Molecular Weight | 208.67 g/mol | [1] |

| CAS Number | 1005627-55-3 | [1] |

| Appearance | Solid (form may vary) | N/A |

| Canonical SMILES | CCN1N=C(C(=C1)S(=O)(=O)Cl)C | N/A |

Note: The CAS number 1005627-55-3 corresponds to the isomeric structure 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Due to the substitution pattern on the pyrazole ring, the 3- and 5-positions can be considered equivalent in this context.

Synthesis and Mechanistic Insights

The synthesis of pyrazole-4-sulfonyl chlorides is a critical process for their application in further chemical transformations. A common and effective method involves the chlorosulfonation of a corresponding pyrazole precursor.

General Synthetic Workflow

The synthesis typically proceeds via the reaction of a 1-ethyl-5-methyl-1H-pyrazole with a chlorosulfonating agent. Chlorosulfonic acid is a frequently employed reagent for this transformation.

Caption: General synthetic scheme for this compound.

Causality in Experimental Choices:

-

Choice of Chlorosulfonating Agent: Chlorosulfonic acid is a powerful reagent that efficiently introduces the sulfonyl chloride group onto the electron-rich pyrazole ring. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.

-

Solvent Selection: An inert solvent, such as dichloromethane, is often used to facilitate the reaction and control the temperature.

-

Work-up Procedure: A careful aqueous work-up is necessary to quench the excess chlorosulfonic acid and isolate the product. The use of cold water is crucial to manage the exothermic reaction of chlorosulfonic acid with water.

Illustrative Experimental Protocol

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

In a fume hood, a solution of 1-ethyl-5-methyl-1H-pyrazole in an appropriate inert solvent (e.g., dichloromethane) is cooled in an ice-salt bath.

-

Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the unreacted chlorosulfonic acid.

-

The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The sulfonyl chloride moiety is a highly reactive functional group, making this compound a valuable electrophile for the synthesis of a diverse range of derivatives.

Key Reactions

The primary reaction of this compound involves the nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.

Sources

A Senior Application Scientist's Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its synthesis, reactivity, and application. This document is structured to serve as a practical resource for laboratory scientists, offering not only detailed protocols but also the strategic rationale behind methodological choices. Key sections include a confirmation of its IUPAC nomenclature, a summary of its physicochemical properties, a validated synthesis protocol with mechanistic insights, an analysis of its core reactivity, and a discussion of its role as a pharmacophore in drug discovery.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique combination of properties: the five-membered aromatic ring with two adjacent nitrogen atoms can engage in a variety of non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, while also serving as a stable, synthetically versatile core for further functionalization.[1]

The introduction of a sulfonyl chloride moiety at the 4-position, as in the case of this compound, transforms this stable scaffold into a highly valuable reactive intermediate. Sulfonyl chlorides are powerful electrophiles, primarily used for the construction of sulfonamides—a functional group renowned for its therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2] This guide focuses specifically on the 1-ethyl-5-methyl substituted variant, a compound designed to explore specific structure-activity relationships (SAR) in drug design programs.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is foundational to all scientific work. The structure and nomenclature for the topic compound have been verified using chemical databases.

IUPAC Name: this compound.[3]

This name precisely defines the substitution pattern on the pyrazole ring: an ethyl group at the N1 position, a methyl group at the C5 position, and the sulfonyl chloride group at the C4 position.

Structural and Property Data Summary:

Quantitative data for this compound is summarized below for quick reference. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₂S | [3] |

| Molecular Weight | 208.67 g/mol | [3] |

| Monoisotopic Mass | 208.00732 Da | [3] |

| Appearance | White to yellow or brown solid (predicted for related compounds) | |

| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |

| Predicted XlogP | 1.0 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of pyrazole-4-sulfonyl chlorides is most commonly achieved via electrophilic chlorosulfonation of the corresponding N-substituted pyrazole. This process leverages the electron-rich nature of the pyrazole ring, which directs the bulky chlorosulfonyl group (-SO₂Cl) to the C4 position.

Synthesis Workflow

The logical flow for the synthesis is a two-step process starting from a commercially available precursor. This workflow is designed for efficiency and scalability in a research setting.

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from methodologies for similar pyrazole sulfonyl chlorides.[2]

Objective: To synthesize this compound from 1-Ethyl-5-methyl-1H-pyrazole.

Materials:

-

1-Ethyl-5-methyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Thionyl chloride (optional co-reagent)

-

Dichloromethane (DCM, anhydrous)

-

Ice/water bath

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0 °C using an ice bath.

-

Scientist's Insight: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. Cooling to 0 °C is critical to control the initial exothermic reaction upon addition of the pyrazole substrate, preventing degradation.

-

-

Substrate Addition: Add 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cooled chlorosulfonic acid via an addition funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Scientist's Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[2]

-

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This must be done with extreme caution as the quenching of excess chlorosulfonic acid is highly exothermic and releases HCl gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Scientist's Insight: The bicarbonate wash is crucial. A basic aqueous layer (verified with pH paper) ensures all acidic components are removed, which is important for the stability of the final product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Primary Application: Sulfonamide Synthesis

The most prominent reaction is with primary or secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.[2]

Caption: General reaction scheme for sulfonamide formation.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base (like DIPEA or triethylamine) is typically added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[2]

Role in Drug Discovery and Medicinal Chemistry

The pyrazole-sulfonamide motif is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives have shown a broad spectrum of activities, including:

-

Anti-inflammatory: As seen in related structures.

-

Anticancer: Pyrazole derivatives can act as DNA intercalators or enzyme inhibitors.[5]

-

Antimicrobial and Antifungal: The sulfonamide moiety is a classic antibacterial pharmacophore.[2]

The specific substituent pattern of 1-ethyl-5-methyl provides a unique vector for SAR exploration. The ethyl group at N1 and the methyl group at C5 can influence the molecule's conformation, solubility, and metabolic stability, allowing researchers to fine-tune the properties of the final sulfonamide derivatives to optimize potency and pharmacokinetic profiles.

Safety and Handling

As a reactive sulfonyl chloride, this compound must be handled with appropriate care in a laboratory setting.

-

Moisture Sensitive: Reacts with water (hydrolyzes) to form the corresponding sulfonic acid and HCl. All experiments should be conducted under anhydrous conditions.

-

Respiratory Irritant: May cause respiratory irritation.[6][7]

Handling Recommendations:

-

Always use in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Store in a tightly sealed container in a dry, cool place, away from moisture.

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and access to the privileged pyrazole-sulfonamide scaffold make it an invaluable building block for the discovery of new therapeutic agents. This guide has provided the essential technical and theoretical framework to enable researchers to effectively utilize this compound in their drug development programs.

References

-

Al-Suwaidan, I. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances. Available at: [Link]

-

S. M. A. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences. Available at: [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Elmaaty, A. A., & Al-Azmi, A. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]

-

Valenti, P., et al. (1984). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Archiv der Pharmazie. Available at: [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00166H [pubs.rsc.org]

- 6. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-ethyl-1H-pyrazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 18981633 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a favored template for the design of novel therapeutics. When functionalized with a sulfonyl chloride moiety at the 4-position, as in 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, the resulting molecule becomes a powerful and versatile electrophilic building block. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower the reader with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Molecular Characteristics

Structure and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of the pyrazole ring, with its two adjacent nitrogen atoms, significantly influences the electronic nature of the sulfonyl chloride group, rendering the sulfur atom highly electrophilic.

| Property | Value | Source |

| Molecular Formula | C6H9ClN2O2S | - |

| Molecular Weight | 208.67 g/mol | - |

| Appearance | Pale yellow solid (predicted, based on analogs)[2] | [2] |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents. | General chemical knowledge |

| Stability | Moisture-sensitive.[3] Should be stored under an inert atmosphere. | [3] |

Note: Experimental data for this specific molecule is not widely published. Properties are inferred from closely related analogs and general principles of organic chemistry.

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride functionality.

Part 1: Synthesis of the Precursor, 1-Ethyl-5-methyl-1H-pyrazole

The most common and efficient method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, pentane-2,4-dione (acetylacetone) is reacted with ethylhydrazine.

Reaction:

Sources

Introduction: The Pyrazole Core - Structure, Properties, and Significance

An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern chemical and pharmaceutical sciences. Since its discovery in the late 19th century, this "privileged scaffold" has been the subject of intensive research, leading to a vast array of compounds with profound impacts on medicine, agriculture, and materials science. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole-based compounds. It begins with the seminal work of Ludwig Knorr, detailing the first synthesis and the elucidation of the pyrazole structure. The narrative progresses through the evolution of pyrazole-based pharmaceuticals, from the first synthetic drug, Antipyrine, to the revolutionary COX-2 inhibitors like Celecoxib, and their expansion into oncology and central nervous system therapies. Furthermore, this guide examines the critical role of pyrazoles in agrochemicals and materials science. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this remarkable class of compounds.

Unveiling the Pyrazole Heterocycle: A Unique Aromatic System

Pyrazole is an organic compound featuring a five-membered heterocyclic ring composed of three carbon atoms and two adjacent nitrogen atoms.[1] The term 'pyrazole' was first coined by the German chemist Ludwig Knorr in 1883.[2] The pyrazole ring system is aromatic, conforming to Hückel's rule, which imparts significant stability to the structure.[3] This aromaticity, combined with the presence of two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—endows pyrazole derivatives with the ability to engage in diverse intermolecular interactions, a key feature for biological activity.[2]

Pyrazoles are one of the most extensively studied groups within the azole family, leading to a vast number of reported synthesis methods and synthetic analogues over the years.[4] Their unique structure serves as a fundamental element in a multitude of small molecules with wide-ranging applications in medicine, agriculture, and technology.[4][5]

Caption: General structure of the 1H-pyrazole aromatic ring.

Physicochemical Properties and Tautomerism

The unsubstituted pyrazole ring can exist in different tautomeric forms.[6] The 1H-pyrazole form is aromatic, while the 3H- and 4H-pyrazoles are non-aromatic.[2] This tautomerism is a critical consideration in the synthesis and biological evaluation of pyrazole derivatives, as different tautomers can exhibit distinct chemical and pharmacological properties.[7] The ability of the pyrazole moiety to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic profile in many drug candidates.[2]

A Privileged Scaffold in Medicinal Chemistry and Beyond

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery.[8] This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The presence of the pyrazole core is a recurring theme in drugs spanning various therapeutic categories, including anti-inflammatory, anticancer, antidepressant, antibacterial, and antiviral agents.[4][5]

Beyond medicine, pyrazole derivatives have found significant utility in agriculture as fungicides, insecticides, and herbicides.[6][9] In materials science, they are used as ligands in coordination chemistry and as components of dyes and cosmetic colorings.[5][6]

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The Landmark Discovery by Ludwig Knorr

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr.[7][10] In 1883, while investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr synthesized a novel compound he named antipyrine (later known as phenazone).[6][7] This discovery was monumental for two reasons: it marked the synthesis of the first pyrazole derivative and, serendipitously, resulted in the creation of the first fully synthetic drug.[7] Antipyrine proved to be a potent analgesic and antipyretic, enjoying widespread use until the advent of aspirin.[7][10] Following this success, Knorr continued his research, leading to the isolation and synthesis of the parent pyrazole compound itself by 1884.[10]

The First Synthesis: The Knorr Pyrazole Synthesis

The foundational method for constructing the pyrazole ring, developed by Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[4] The Knorr pyrazole synthesis involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[11] This versatile and efficient reaction proceeds readily, often with high yields, due to the formation of the stable aromatic pyrazole ring.[11]

The reaction's mechanism is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate.[3][12] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the final pyrazole product.[11][12]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. books.rsc.org [books.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

The Pyrazole Core: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Moiety in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity. Among the heterocyclic compounds that have risen to prominence, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, spanning a wide array of disease areas.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisosteric replacement for other aromatic systems, have cemented its importance in the medicinal chemist's toolkit.[5]

This guide provides a comprehensive overview of pyrazole chemistry for drug discovery, delving into its fundamental properties, synthetic methodologies, and successful applications in marketed drugs. We will explore the causal relationships behind experimental choices in pyrazole synthesis and functionalization, offering field-proven insights for the development of novel therapeutics.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic ring with the molecular formula C₃H₄N₂.[4] The arrangement of its two contiguous nitrogen atoms imparts a unique set of electronic and steric properties that are highly advantageous for drug design.

Physicochemical Properties and Biological Significance

The pyrazole ring is a planar, aromatic system. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability allows pyrazole-containing molecules to form specific and strong interactions with biological targets.[4]

Furthermore, the pyrazole ring is relatively stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.[5] Its ability to serve as a bioisostere for other aromatic rings, such as benzene or imidazole, allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.[5]

The biological activities of pyrazole derivatives are remarkably diverse, encompassing:

-

Anti-inflammatory and Analgesic: As exemplified by the selective COX-2 inhibitor Celecoxib.[1]

-

Anticancer: Targeting various kinases and other cancer-related pathways.[1][6][7]

-

Antimicrobial and Antiviral: Showing promise against a range of pathogens.[3][8]

-

Antidiabetic: With some derivatives acting as inhibitors of protein glycation.[3]

-

Central Nervous System (CNS) Activity: Including anticonvulsant and antipsychotic effects.[5][9]

This broad spectrum of activity underscores the versatility of the pyrazole scaffold in interacting with a multitude of biological targets.[2]

The Pyrazole Ring as a Pharmacophore and Bioisostere

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole ring, with its defined geometry and hydrogen bonding capabilities, frequently constitutes a key component of a molecule's pharmacophore.

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. The pyrazole ring is an effective bioisostere for a phenyl ring, offering the advantage of introducing heteroatoms that can modulate polarity and engage in specific hydrogen bonding interactions.[5] This can lead to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Part 2: Synthetic Strategies for Pyrazole Derivatives in Drug Discovery

The synthetic accessibility of the pyrazole core is a major reason for its widespread use in drug discovery. A variety of robust and versatile methods have been developed for its construction and subsequent functionalization.

Classical and Modern Synthetic Methodologies

The most common approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2]

-

Knorr Pyrazole Synthesis: This classic method involves the reaction of a β-diketone with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions.

-

Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method utilizes a 1,3-dicarbonyl compound and hydrazine.

Modern synthetic chemistry has expanded the repertoire of pyrazole synthesis to include:

-

Transition-Metal Catalyzed Reactions: These methods offer high efficiency and functional group tolerance.[3]

-

Photoredox Catalysis: Enabling novel bond formations under mild conditions.[3]

-

Multicomponent Reactions: Allowing for the rapid assembly of complex pyrazole derivatives in a single step.[3]

-

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[6]

The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the need for scalability in a drug development setting.

Experimental Protocol: Knorr Pyrazole Synthesis of a Disubstituted Pyrazole

This protocol provides a general procedure for the synthesis of a 1,5-disubstituted pyrazole, a common structural motif in medicinal chemistry.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-diketone (1.0 eq) and the substituted hydrazine (1.0-1.2 eq).

-

Add a suitable solvent, such as ethanol or acetic acid. The choice of solvent can influence the reaction rate and regioselectivity. Acetic acid often serves as both a solvent and a catalyst.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.

Step 3: Work-up and Purification

-

If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold solvent to remove impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Step 4: Characterization

-

Confirm the structure of the synthesized pyrazole using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This self-validating system ensures the correct product is obtained through rigorous purification and characterization.

Caption: Knorr Pyrazole Synthesis Workflow.

Part 3: Pyrazole-Based Drugs: A Journey from Bench to Bedside

The successful translation of pyrazole chemistry from academic research to life-saving medicines is evident in the numerous FDA-approved drugs that feature this scaffold.

Case Studies of Prominent Pyrazole-Containing Drugs

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5] The trifluoromethyl-substituted pyrazole ring is crucial for its selectivity and potent activity.[4]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] The fused pyrazole-pyrimidine core is a key structural feature.

-

Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist, formerly used for the treatment of obesity. Although withdrawn from the market due to psychiatric side effects, it remains an important tool compound in research.

-

Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[8] This disubstituted pyrazole derivative highlights the continued importance of this scaffold in modern drug discovery.[8]

-

Pralsetinib (Gavreto®) and Selpercatinib (Retevmo®): These are potent and selective RET kinase inhibitors approved for the treatment of certain types of thyroid and lung cancers, ushering in a new era of precision oncology.[8]

Mechanism of Action and Structure-Activity Relationships (SAR)

The pyrazole ring and its substituents play a critical role in the binding of these drugs to their respective targets. For instance, in many kinase inhibitors, the pyrazole core acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[7]

The SAR of pyrazole derivatives is a rich area of study. The position and nature of substituents on the pyrazole ring can dramatically influence biological activity. For example, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity.[8] The exploration of different substitution patterns is a key strategy in lead optimization.

Table of Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name (Brand Name) | Target | Therapeutic Indication(s) |

| Celecoxib (Celebrex®) | COX-2 | Pain and Inflammation |

| Sildenafil (Viagra®) | PDE5 | Erectile Dysfunction, Pulmonary Arterial Hypertension |

| Baricitinib (Olumiant®) | JAK1/JAK2 | Rheumatoid Arthritis, Alopecia Areata, COVID-19[8] |

| Pralsetinib (Gavreto®) | RET Kinase | Thyroid Cancer, Lung Cancer[8] |

| Selpercatinib (Retevmo®) | RET Kinase | Thyroid Cancer, Lung Cancer[8] |

| Niraparib (Zejula®) | PARP-1/PARP-2 | Ovarian Cancer, Fallopian Tube Cancer[8] |

| Darolutamide (Nubeqa®) | Androgen Receptor | Prostate Cancer[5] |

| Apixaban (Eliquis®) | Factor Xa | Thromboembolic Disorders[5] |

Part 4: The Future of Pyrazole Chemistry in Drug Discovery

The pyrazole scaffold is far from being fully exploited in drug discovery. Emerging research continues to uncover new biological activities and applications for pyrazole-containing compounds.

Emerging Trends and Novel Applications

-

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues incorporating the pyrazole moiety is a promising new frontier.

-

Covalent Inhibitors: The design of pyrazole-based covalent inhibitors that can form a permanent bond with their target offers the potential for enhanced potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD): The pyrazole ring is an excellent starting point for FBDD campaigns due to its small size and versatile chemistry.

-

Natural Product Hybrids: The combination of the pyrazole scaffold with natural product motifs is a strategy to generate novel chemical entities with unique biological activities.[10]

Challenges and Opportunities

While the pyrazole scaffold offers numerous advantages, challenges remain. The synthesis of highly substituted or complex pyrazole derivatives can be challenging. Furthermore, as with any drug scaffold, issues of off-target effects and drug resistance need to be carefully addressed.

However, the opportunities for innovation in pyrazole chemistry are vast. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the biological roles of pyrazole-containing molecules, will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics. The rich history and continued success of pyrazole in drug discovery provide a strong foundation for future breakthroughs.[4]

Caption: A Generalized Drug Discovery Workflow.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1829-1854. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Current Organic Chemistry, 26(14), 1348-1379. [Link]

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). Molecules, 29(5), 1085. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(11), 1314-1343. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). Molecules, 28(13), 5202. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(20), 14002-14022. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 90-103. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

The Synthesis of Pyrazole Sulfonamides: A Detailed Guide to the Reaction of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

The convergence of the pyrazole nucleus and the sulfonamide functional group creates a powerful pharmacophore with a remarkable breadth of biological activities.[1][2] This combination has yielded numerous compounds with applications as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[3][4] The reaction of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with a diverse range of amines is a cornerstone of this synthetic strategy, offering a reliable and versatile method for generating libraries of novel drug candidates.[2]

This comprehensive guide provides an in-depth exploration of this pivotal reaction, from its underlying mechanism to detailed, field-proven protocols. It is designed to equip researchers with the knowledge and practical insights necessary to successfully synthesize and explore this valuable class of compounds.

The Core Reaction: Mechanistic Insights

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood, stepwise mechanism.

Causality in the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed.

-

Leaving Group Departure: The reaction culminates in the departure of the chloride ion, a good leaving group, and the re-formation of the sulfur-oxygen double bonds. A proton is subsequently lost from the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide product.

The presence of a base, such as diisopropylethylamine or triethylamine, is critical to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Figure 1: General mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of a Model Pyrazole Sulfonamide

This protocol details a general and reliable procedure for the reaction of this compound with a primary amine.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., 2-phenylethylamine)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

This compound is corrosive and may cause skin and eye irritation.[7] Handle with care and avoid inhalation of dust or vapors.[5][8]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (5 volumes).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (1.5 equivalents) dropwise to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes). Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature (25–30 °C) and stir for 16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes.[2][9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole sulfonamide.[9]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. angenechemical.com [angenechemical.com]

- 8. adama.com [adama.com]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Novel Sulfonamides from 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: An Application Guide for Medicinal Chemistry

Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] When coupled with the sulfonamide moiety—another critical pharmacophore known for its diverse therapeutic applications—the resulting pyrazole sulfonamide framework presents a powerful platform for the development of novel drug candidates.[1][3] These hybrid molecules have shown promise as inhibitors of various enzymes and receptors, making them highly attractive targets for researchers in drug development.[1]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides derived from 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the efficient and reliable preparation of these valuable compounds. The protocols are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Reaction Schematics and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Scheme

Figure 2: Simplified reaction mechanism for sulfonamide formation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazole sulfonamides and are designed to be broadly applicable for a range of amine substrates. [1]

Materials and Reagents

-

This compound

-

Primary or secondary amine of choice

-

Diisopropylethylamine (DIPEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography, 230-400 mesh)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Detailed Synthesis Protocol

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the desired amine (1.05 equivalents) and dissolve it in anhydrous dichloromethane (approximately 10 volumes relative to the sulfonyl chloride).

-

Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C). [1]Stir the mixture for 10-15 minutes. The choice of a hindered base like DIPEA is crucial as it is non-nucleophilic and effectively scavenges the generated HCl without competing with the primary amine in reacting with the sulfonyl chloride. [1]3. Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 5 volumes). Add this solution dropwise to the amine solution over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. [1]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), add cold deionized water (approximately 10 volumes) to the reaction mixture and stir for 10 minutes. [1] * Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. [1]The choice of eluent will depend on the polarity of the synthesized sulfonamide, but a gradient of ethyl acetate in hexane is a common starting point. Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final sulfonamide.

Safety Precautions

-

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [4]* Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. For larger scale reactions, cooling in an ice bath may be necessary.

Characterization of Sulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic signals for the pyrazole ring protons and carbons, as well as for the substituents on the sulfonamide nitrogen.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. [1]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the S=O stretching vibrations of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretch (if a primary amine was used).

Data Presentation: Expected Yields and Reaction Parameters

The following table provides an overview of typical reaction parameters and expected yields for the synthesis of various pyrazole sulfonamides, based on analogous reactions reported in the literature. [1]Yields can vary depending on the specific amine used and the efficiency of the purification process.

| Amine Substrate (Example) | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | DIPEA | DCM | 16-24 | 60-75 |

| Benzylamine | DIPEA | DCM | 16-24 | 65-80 |

| Morpholine | DIPEA | DCM | 16-24 | 70-85 |

| Piperidine | Pyridine | DCM | 16-24 | 65-80 |

Workflow Visualization

The overall workflow for the preparation and characterization of sulfonamides from this compound can be summarized as follows:

Figure 3: Experimental workflow for sulfonamide synthesis and analysis.

Conclusion

The synthesis of novel sulfonamides from this compound is a straightforward and adaptable process that provides access to a diverse range of compounds with significant potential in drug discovery. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently prepare these valuable molecules for further biological evaluation. The robust nature of this synthetic route, coupled with the established pharmacological importance of the pyrazole sulfonamide scaffold, ensures its continued relevance in the field of medicinal chemistry.

References

-

Babu, B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole Compounds as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903.

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

-

PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Sciforum. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

SpectraBase. (n.d.). 1H-pyrazole-4-sulfonamide, N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-. Retrieved from [Link]

-

ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

Sources

The Emergence of Pyrazole Sulfonyl Chlorides as Versatile Coupling Partners in Palladium Catalysis: A Guide for Modern Drug Discovery

Introduction: Beyond Traditional Halides in Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse biological activities.[2][3] Traditionally, the functionalization of such heterocycles has heavily relied on the use of aryl and heteroaryl halides. However, the exploration of alternative electrophilic partners is a burgeoning area of research, driven by the need for novel reactivity and expanded substrate scope.

This guide delves into the burgeoning field of palladium-catalyzed cross-coupling reactions utilizing pyrazole sulfonyl chlorides as versatile and reactive electrophiles. This approach, often proceeding through a desulfonylative pathway, offers a unique avenue for the formation of carbon-carbon and carbon-nitrogen bonds, expanding the synthetic chemist's toolbox for the derivatization of the valuable pyrazole core. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their application, and discuss the critical parameters that govern their success.

The Desulfonylative Coupling Paradigm: A Mechanistic Overview

The palladium-catalyzed cross-coupling of pyrazole sulfonyl chlorides proceeds via a mechanism that deviates from the classical cross-coupling pathways observed with aryl halides. The key event is the extrusion of sulfur dioxide (SO2) in a process termed desulfonylative or desulfitative coupling.[4] This transformation is initiated by the oxidative addition of the pyrazole sulfonyl chloride to a low-valent palladium(0) species.

The generally accepted catalytic cycle for a desulfonylative Suzuki-Miyaura coupling is depicted below. It is important to note that while the precise mechanism can be influenced by the specific reaction conditions, ligands, and substrates, the fundamental steps provide a robust framework for understanding and optimizing these reactions.

Caption: Proposed Catalytic Cycle for Desulfonylative Suzuki-Miyaura Coupling.

The key steps in this cycle are:

-

Oxidative Addition: The pyrazole sulfonyl chloride undergoes oxidative addition to the Pd(0) catalyst, cleaving the C-S bond to form a Pd(II) intermediate.[4]

-

Sulfur Dioxide Extrusion: This is the hallmark of the desulfonylative pathway. The Pd(II) intermediate readily loses a molecule of sulfur dioxide to generate a pyrazolyl-palladium(II) chloride complex.

-

Transmetalation: In the case of a Suzuki-Miyaura coupling, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, a process often facilitated by a base.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst and completing the cycle.

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can influence the efficiency of each of these steps and, consequently, the overall outcome of the reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6]

Applications and Protocols

The versatility of pyrazole sulfonyl chlorides as coupling partners allows for their application in a range of palladium-catalyzed transformations, enabling the synthesis of a diverse array of functionalized pyrazoles.

I. Suzuki-Miyaura Coupling: Forging Pyrazole-Aryl/Heteroaryl Bonds

The Suzuki-Miyaura coupling stands as a cornerstone of modern C-C bond formation. The use of pyrazole sulfonyl chlorides in this reaction provides a powerful method for the synthesis of biaryl and heteroaryl-pyrazole motifs, which are prevalent in many biologically active molecules.

General Experimental Workflow:

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of 4-Phenyl-1H-pyrazole

-

Materials:

-

1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

-

Procedure:

-

To a pre-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole-4-sulfonyl chloride, phenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-pyrazole.

-

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 100 | Moderate |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 110 | Good |

| 3 | Pd(PPh3)4 | - | Na2CO3 | DME | 85 | Good |

| 4 | PdCl2(dppf) | - | Cs2CO3 | THF/H2O | 80 | Excellent |

Note: Yields are representative and can vary based on the specific substrates used.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes.[7] While direct examples with pyrazole sulfonyl chlorides are not extensively reported, protocols for the desulfonylative Sonogashira coupling of other aryl sulfonyl chlorides can be adapted.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Representative Protocol: Synthesis of 4-(Phenylethynyl)-1H-pyrazole

-

Materials:

-

1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 1H-pyrazole-4-sulfonyl chloride, PdCl2(PPh3)2, and CuI.

-

Evacuate and backfill with argon three times.

-

Add anhydrous THF or DMF, followed by the amine base and phenylacetylene.

-

Stir the reaction mixture at room temperature to 60 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the product.

-

III. Heck Coupling: Alkenylation of the Pyrazole Core

The Heck reaction enables the coupling of an unsaturated halide (or equivalent) with an alkene. Adapting this for pyrazole sulfonyl chlorides would provide a route to styrenyl-pyrazoles and other vinyl-substituted derivatives. The key to a successful desulfonylative Heck reaction is the choice of a suitable palladium catalyst and base.

Representative Protocol: Synthesis of 4-Styryl-1H-pyrazole

-

Materials:

-

1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)3) (10 mol%)

-

Triethylamine (TEA) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

In a sealed tube, combine 1H-pyrazole-4-sulfonyl chloride, Pd(OAc)2, and P(o-tol)3.

-

Evacuate and backfill with argon.

-

Add anhydrous DMF, styrene, and triethylamine.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.

-

Monitor the reaction for the formation of the product.

-

After cooling, work up the reaction as described for the Sonogashira coupling.

-

Purify the product by column chromatography.

-

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9] The application of this reaction with pyrazole sulfonyl chlorides would enable the synthesis of a wide range of aminopyrazoles, which are important pharmacophores. This transformation typically requires a palladium catalyst with a specialized, bulky electron-rich phosphine ligand.

Representative Protocol: Synthesis of N-Phenyl-1H-pyrazol-4-amine

-

Materials:

-

1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene or 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a glovebox or under a strict inert atmosphere, add Pd2(dba)3, XPhos, and NaOtBu to a Schlenk flask.

-

Add the pyrazole sulfonyl chloride and aniline.

-

Add anhydrous toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(0) species is generated in situ. |

| Poor quality reagents | Use anhydrous and degassed solvents and reagents. | |

| Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |

| Formation of side products | Homocoupling of the nucleophile | Ensure strictly anaerobic conditions. For Sonogashira, consider a copper-free protocol. |

| Protodeboronation (Suzuki) | Use a non-aqueous base or minimize the amount of water. | |

| Decomposition of starting material | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. |

Conclusion and Future Outlook